molecular formula C17H24N2O3 B5586962 3-(3-hydroxy-3-methylbutyl)-N-(2-oxo-3-piperidinyl)benzamide

3-(3-hydroxy-3-methylbutyl)-N-(2-oxo-3-piperidinyl)benzamide

Cat. No. B5586962
M. Wt: 304.4 g/mol
InChI Key: ZMXIHDZIWWHUNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 3-(3-Hydroxy-3-methylbutyl)-N-(2-oxo-3-piperidinyl)benzamide, involves various chemical reactions aiming at introducing functional groups that confer the molecule its biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity demonstrate the complex synthetic routes utilized in developing piperidine-based compounds. These synthesis methods often involve the introduction of bulky moieties and alkyl or phenyl groups at strategic positions to enhance activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions of benzamide derivatives with biological targets. The crystallographic analysis of these compounds, such as in the study of (E)-3-arylmethylidene-4,5-dihydro-3H-pyrroles derived from N-(4-aryl-4-hydroxybutyl)benzamides, reveals the configuration of molecules and their potential binding modes (Browne, Skelton, & White, 1981). Such analyses are essential for rational drug design, offering insights into the conformational preferences of these molecules.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their structure and, consequently, their chemical properties. For example, the Bischler-Napieralski reaction is a commonly employed method for cyclizing N-(4-aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating the versatility of these compounds in chemical synthesis (Browne, Skelton, & White, 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis of various benzamide compounds helps in understanding their solid-state properties and potential applications in pharmaceutical formulations (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of piperidine and benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are central to their pharmacological potential. Studies on the synthesis and structural analysis of these compounds provide insights into their chemical behavior and interactions with biological targets, such as enzymes and receptors (Sugimoto et al., 1990). These interactions are crucial for their potential use in medicinal chemistry.

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-(2-oxopiperidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,22)9-8-12-5-3-6-13(11-12)15(20)19-14-7-4-10-18-16(14)21/h3,5-6,11,14,22H,4,7-10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXIHDZIWWHUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCCNC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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